molecular formula C28H25F3N4O4 B1675527 LX-1031 CAS No. 945976-76-1

LX-1031

Cat. No.: B1675527
CAS No.: 945976-76-1
M. Wt: 538.5 g/mol
InChI Key: XNMUICFMGGQSMZ-WIOPSUGQSA-N
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Description

Role of Serotonin (B10506) in Physiological Systems

Serotonin functions as both a neurotransmitter in the CNS and a hormone in the periphery clevelandclinic.orgmdpi.com. In the CNS, serotonin is involved in regulating mood, appetite, sleep, cognition, and behavior clevelandclinic.orgwikipedia.orgsajaa.co.za.

In peripheral tissues, serotonin exerts diverse effects. It plays a significant role in the gastrointestinal tract, regulating motility and secretory functions clevelandclinic.orgmdpi.com. Beyond the gut, peripheral serotonin influences hemostasis, vascular tone, heart rate, respiratory drive, cell growth, immunity, and energy metabolism oup.commdpi.com. Approximately 90% of the body's serotonin is synthesized in the gastrointestinal tract, with smaller amounts produced in other peripheral tissues and the brainstem clevelandclinic.orgmdpi.comwikipedia.org. Serotonin does not readily cross the blood-brain barrier, leading to largely distinct central and peripheral serotonin pools oup.comsajaa.co.za.

Rationale for Peripheral Serotonin Synthesis Modulation

Given the widespread physiological roles of peripheral serotonin, dysregulation of its synthesis or signaling can contribute to various pathological conditions. Conditions characterized by excess peripheral serotonin include certain gastrointestinal disorders like diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid diarrhea glpbio.comnih.govncats.io. Elevated peripheral serotonin has also been linked to metabolic dysfunction, including obesity and insulin (B600854) resistance oup.comnih.govresearchgate.netcapes.gov.br.

Modulating peripheral serotonin synthesis, specifically by inhibiting TPH1, offers a potential therapeutic strategy for these conditions. Unlike non-selective TPH inhibitors such as para-chlorophenylalanine (pCPA), which can deplete brain serotonin and lead to CNS-mediated adverse effects, selective inhibition of peripheral TPH1 aims to reduce serotonin levels in the periphery without significantly impacting central serotonin functions nih.govmayoclinic.org. This selective approach is the rationale behind the development of compounds like LX-1031 nih.govdrugbank.comnih.govsmolecule.com.

Overview of this compound as a Tryptophan Hydroxylase Inhibitor

This compound is characterized as a potent, orally available inhibitor of tryptophan 5-hydroxylase that primarily reduces serotonin synthesis in the periphery medchemexpress.com. Its mechanism of action involves targeting TPH, the enzyme essential for serotonin production ontosight.aiprnewswire.com. Research indicates that this compound selectively inhibits TPH1, the isoform predominantly expressed in the gastrointestinal tract smolecule.comtandfonline.com. By inhibiting TPH1, this compound reduces the local production of serotonin in the gut smolecule.com.

In vitro studies have shown TPH1 inhibition by this compound in the 10-8 – 10-7 M range glpbio.comnih.govncats.iomedkoo.com. Preclinical studies in rodents have demonstrated that oral administration of this compound leads to dose-dependent reductions in serotonin levels in the gastrointestinal tract, particularly in the small bowel, without affecting brain serotonin levels nih.govmedchemexpress.commedkoo.combiospace.com. This peripheral selectivity is a key characteristic of this compound nih.govdrugbank.comnih.govsmolecule.com.

Detailed research findings on this compound's effects on peripheral serotonin levels in animal models are illustrated in the table below.

Species Tissue/Fluid This compound Dose (mg/kg/day) Serotonin Reduction (% relative to control) Source
Mice Jejunum 15 ~33 glpbio.commedchemexpress.com
Mice Jejunum 45 51 glpbio.commedchemexpress.com
Mice Jejunum 135 66 glpbio.commedchemexpress.com
Rodents Small Bowel Dose-dependent Reduced nih.govmedkoo.com
Mice GI tract Not specified Reduced biospace.com
Mice Duodenum, Jejunum, Ileum Preclinical assay Dose-dependently reduced medchemexpress.comncats.io
Rodents Brain All tested doses No effect nih.govmedchemexpress.commedkoo.com

Studies in humans have also investigated the impact of this compound on markers of serotonin synthesis. In double-blind studies with varying doses, reductions in urinary 5-HIAA (a metabolite of serotonin reflecting its metabolism) were observed glpbio.com. Significant reductions in urinary 5-HIAA persisted over the duration of exposure in some studies glpbio.com. A correlation between clinical response and a reduction in serotonin synthesis, as reflected by measures of urinary 5-HIAA, has been noted prnewswire.com.

This compound is a small molecule with the molecular formula C28H25F3N4O4 and a molecular weight of 538.5 g/mol nih.govsmolecule.comuni.lunih.gov. Its chemical structure is defined by its IUPAC name: (2S)-2-amino-3-[4-[2-amino-6-[(1R)-2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid nih.govmedkoo.comuni.lu.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

(2S)-2-amino-3-[4-[2-amino-6-[(1R)-2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F3N4O4/c1-38-21-4-2-3-20(14-21)17-9-11-19(12-10-17)25(28(29,30)31)39-24-15-23(34-27(33)35-24)18-7-5-16(6-8-18)13-22(32)26(36)37/h2-12,14-15,22,25H,13,32H2,1H3,(H,36,37)(H2,33,34,35)/t22-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMUICFMGGQSMZ-WIOPSUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241544
Record name LX-1031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945976-76-1
Record name LX-1031
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945976761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LX-1031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LX-1031
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J08E1J78GK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Lx 1031

Target Specificity and Enzyme Kinetics

Tryptophan hydroxylase exists in two isoforms, TPH1 and TPH2. TPH1 is predominantly found in peripheral tissues, particularly in enterochromaffin (EC) cells of the gastrointestinal (GI) tract, while TPH2 is the primary isoform in the central nervous system (CNS). nih.govresearchgate.net LX-1031 is designed to selectively target peripheral serotonin (B10506) synthesis by inhibiting TPH1. smolecule.com

Tryptophan Hydroxylase Isoform Selectivity (TPH1 vs. TPH2)

This compound demonstrates selectivity for TPH1 over TPH2. nih.govresearchgate.netnih.gov This selectivity is crucial for its therapeutic profile, allowing it to reduce serotonin synthesis in the gut without significantly impacting serotonin levels in the brain. nih.govsmolecule.comnih.govdrugbank.comnih.govnih.govresearchgate.netmayoclinic.orgbiospace.com Preclinical studies and clinical data support this differential effect. nih.govresearchgate.netnih.govresearchgate.netbiospace.com The restricted distribution of this compound to the GI tract, with low systemic exposure and poor penetration of the blood-brain barrier, contributes to its functional selectivity for TPH1 in the periphery. nih.govsmolecule.comresearchgate.netdrugbank.comresearchgate.netmayoclinic.org

In Vitro Inhibition Profile

In vitro studies have characterized the inhibitory effect of this compound on TPH1. Inhibition of TPH1 has been observed in the 10-8 to 10-7 M range. nih.govsmolecule.comapexbt.comresearchgate.netnih.gov For instance, studies have shown that this compound inhibits TPH1 at concentrations within this range. nih.govsmolecule.comapexbt.comresearchgate.netnih.gov Another compound from the same series, LP-533401, which is related to this compound, showed an in vitro IC50 value of 0.7 μM against purified human TPH1 in enzyme and cell-based assays. nih.govbiomedres.us It also had an IC50 of 0.4 μM in inhibiting 5-HT synthesis in rat mastocytoma RBL-2H3 cells. nih.gov Comparisons with second-generation inhibitors like LX1033 indicate that LX1033 is more potent than LX1031 in in vitro enzyme and cell-based assays, with 5-16 times greater potency. cureus.com

Here is a summary of in vitro inhibition data:

TargetAssay TypeConcentration Range / IC50Reference
Human TPH1In vitro inhibition10-8 – 10-7 M nih.govsmolecule.comapexbt.comresearchgate.netnih.gov
Human TPH1Enzyme/Cell-based0.7 μM (for LP-533401) nih.govbiomedres.us
Rat RBL-2H3 cells5-HT synthesis0.4 μM (for LP-533401) nih.gov

Serotonin Biosynthesis Pathway Modulation

This compound modulates the serotonin biosynthesis pathway by inhibiting TPH, the initial and rate-limiting enzyme in the conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which is then converted to serotonin. smolecule.com

Impact on Peripheral 5-HT Synthesis

This compound significantly reduces peripheral 5-HT synthesis. nih.govsmolecule.comtargetmol.comapexbt.commedchemexpress.comresearchgate.net This effect has been demonstrated in both preclinical models and human studies. In rodents, this compound dose-dependently reduces 5-HT levels, particularly in the small bowel. nih.govmedchemexpress.comresearchgate.netnih.gov For example, oral administration of this compound in mice resulted in significant reductions in jejunal 5-HT levels compared to control. apexbt.commedchemexpress.com Doses of 15, 45, and 135 mg/kg/day led to approximately 33%, 51%, and 66% reductions in jejunal 5-HT, respectively. apexbt.commedchemexpress.com

In humans, the reduction in peripheral serotonin synthesis is evidenced by decreased levels of urinary 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite of serotonin. nih.govresearchgate.netnih.govnih.govresearchgate.netmayoclinic.orgprnewswire.com In clinical trials, this compound has been shown to significantly reduce urinary 5-HIAA excretion in healthy volunteers and patients with nonconstipating irritable bowel syndrome (IBS). nih.govresearchgate.netnih.govnih.govresearchgate.netprnewswire.com This reduction in 5-HIAA levels correlates with the clinical efficacy observed in studies. nih.govresearchgate.netprnewswire.com

Here is a summary of the impact on peripheral 5-HT synthesis:

SpeciesTissue/MeasureEffectReference
RodentsSmall bowel 5-HTDose-dependent reduction nih.govmedchemexpress.comresearchgate.netnih.gov
MiceJejunal 5-HT~33-66% reduction (dose-dependent) apexbt.commedchemexpress.com
HumansUrinary 5-HIAASignificant reduction nih.govresearchgate.netnih.govnih.govresearchgate.netmayoclinic.orgprnewswire.com
HumansBlood 5-HTReduction mayoclinic.org
HumansMucosal 5-HT (GI tract)Consistent reduction in preclinical and clinical studies nih.gov

Lack of Central Nervous System Serotonin Alteration

A key characteristic of this compound is its minimal impact on CNS serotonin levels. nih.govresearchgate.netnih.govdrugbank.comnih.govnih.govresearchgate.netprnewswire.comcenmed.comontosight.ai This is primarily attributed to its low systemic exposure and its inability to effectively cross the blood-brain barrier (BBB). nih.govsmolecule.comresearchgate.netdrugbank.commayoclinic.org Preclinical studies in rodents have consistently shown that while this compound reduces peripheral 5-HT, it has no effect on brain 5-HT levels. nih.govmedchemexpress.comresearchgate.netnih.gov This lack of central effect is important to avoid potential CNS-mediated side effects associated with altered brain serotonin, such as affective disorders. nih.govresearchgate.netnih.govmayoclinic.org

Structure-Activity Relationship (SAR) Studies in Compound Optimization

This compound is part of a series of substituted 3-(4-(1,3,5-triazin-2-yl)-phenyl)-2-aminopropanoic acids that have undergone extensive structure-activity relationship (SAR) studies. nih.gov These studies were aimed at optimizing the compounds for local action in the intestine and minimal systemic exposure after oral administration. nih.gov The SAR investigations focused on modifying the chemical structure to enhance the inhibitory activity on TPH1 and control pharmacokinetic properties, such as absorption and BBB penetration. nih.govresearchgate.net The resulting optimized compounds, including this compound, were designed to reduce peripheral serotonin synthesis effectively while limiting central nervous system effects. nih.govsmolecule.comdrugbank.com The development of second-generation inhibitors like LX1033, which showed increased potency compared to LX1031, further illustrates the ongoing SAR efforts in this class of compounds. cureus.com

Preclinical Pharmacological and Biological Studies

In Vivo Serotonin (B10506) Reduction in Gastrointestinal Tissues

Preclinical studies have investigated the effects of LX-1031 on serotonin levels in gastrointestinal tissues. These studies have consistently shown that this compound can reduce 5-HT synthesis in the GI tract nih.govresearchgate.netmedchemexpress.combiospace.combiospace.combioworld.com.

Dose-Dependent Effects on Intestinal 5-HT Levels

In rodent models, oral administration of this compound has demonstrated a dose-dependent reduction in 5-HT levels, particularly in the small bowel nih.govnih.govresearchgate.netmedchemexpress.com. Studies in mice showed average reductions in jejunal 5-HT relative to control of approximately 33%, 51%, and 66% with doses of 15, 45, and 135 mg/kg/day, respectively nih.govmedchemexpress.com. The effect of a 5 mg/kg/day dose on GI 5-HT content was not significantly different from control in these studies nih.gov. This compound has been shown to dose-dependently reduce 5-HT expression in the duodenum, jejunum, and ileum in preclinical assays nih.govmedchemexpress.comncats.io.

The following table summarizes the dose-dependent reduction of jejunal 5-HT in mice:

Dose (mg/kg/day)Average Jejunal 5-HT Reduction (%) (relative to control)
5Not significantly different
15~33
45~51
135~66

Reversibility of Serotonin Reduction

Preliminary reports in mice indicate that the effects of this compound on 5-HT levels in jejunal mucosa are reversible. Following discontinuation of this compound at a dose of 100 mg/kg daily, jejunal 5-HT levels were reported to be reversible within 2 days nih.govmedchemexpress.com.

Evaluation of Blood-Brain Barrier Permeability

A key characteristic of this compound is its poor penetration through the blood-brain barrier (BBB) nih.govresearchgate.netnih.govpatsnap.comresearchgate.netsemanticscholar.orgmayoclinic.org. This limited central nervous system (CNS) exposure is crucial as it allows this compound to reduce peripheral 5-HT synthesis without affecting brain 5-HT levels nih.govnih.govnih.govresearchgate.netnih.govmedchemexpress.comncats.io. This contrasts with previous non-selective TPH inhibitors that caused CNS adverse effects due to the inhibition of brain 5-HT synthesis nih.govresearchgate.net. The selectivity for inhibiting TPH1 in the GI tract over TPH2 in the brain is based on the compound's distribution and its inability to cross the BBB nih.gov. Studies in mice have shown that this compound has no effect on brain 5-HT content at doses that significantly reduce GI 5-HT nih.govnih.govmedchemexpress.comncats.io.

Exploratory Research in Other Disease Models

Beyond its primary focus on gastrointestinal disorders, exploratory research has investigated the potential role of TPH-1 inhibition, including with this compound, in other disease contexts.

TPH-1 and Glioma Progression

Research has explored the involvement of TPH-1 in the progression of glioma, a type of brain tumor patsnap.comspringermedizin.denih.govnih.govresearchgate.netresearchgate.net.

Serotonin's Role in Glioma Cellular Processes

Serotonin, traditionally recognized as a neurotransmitter, has emerged as a factor influencing various cellular processes in different cancer types, including glioma nih.govnih.govresearchgate.netresearchgate.net. Studies indicate that elevated levels of tryptophan hydroxylase 1 (TPH-1), the rate-limiting enzyme for serotonin synthesis in peripheral tissues, are associated with sustained glioma progression and a poorer prognosis in patients springermedizin.denih.govdntb.gov.ua. Mechanistically, TPH-1 increases the production of serotonin within glioma cells springermedizin.denih.gov. This increased serotonin then appears to augment the NF-κB signaling pathway, partly through the upregulation of the L1-cell adhesion molecule (L1CAM) springermedizin.denih.gov. This pathway activation contributes to key malignant behaviors of glioma cells, including cellular proliferation, invasive migration, and drug resistance springermedizin.denih.govdntb.gov.ua.

Preclinical data using glioma cell lines such as LN229 and T98G have demonstrated that serotonin treatment can significantly enhance their proliferative characteristics and migration phenotypes springermedizin.deresearchgate.net. Furthermore, serotonin treatment has been shown to increase resistance to temozolomide (B1682018) (TMZ), a common chemotherapeutic agent used for glioma springermedizin.deresearchgate.net. These findings suggest that TPH-1 mediated serotonin production promotes glioma progression and contributes to chemoresistance springermedizin.dedntb.gov.ua.

Data from in vitro experiments illustrating the effect of serotonin on glioma cell proliferation and migration are summarized below:

Cell LineTreatmentEffect on ProliferationEffect on Migration
LN229Serotonin (10 nM)Significantly increasedSignificantly increased
T98GSerotonin (10 nM)Significantly increasedSignificantly increased

*Data based on observations from preclinical studies springermedizin.deresearchgate.net.

Synergistic Antitumor Effects with Chemotherapeutic Agents

Given the role of TPH-1-driven serotonin synthesis in promoting glioma progression and chemoresistance, inhibiting TPH-1 presents a potential therapeutic strategy springermedizin.denih.govdntb.gov.ua. This compound, as a TPH inhibitor, has been investigated for its ability to counteract these effects and potentially enhance the efficacy of standard chemotherapy springermedizin.denih.govresearchgate.net.

In vivo experiments using mouse models bearing TPH-1 overexpressing LN229 glioma cells have shown that while TMZ alone had limited anti-cancerous effects, consistent with the in vitro findings of TPH-1 promoting TMZ resistance, the combination of TMZ with this compound significantly suppressed tumor growth and improved treatment outcomes springermedizin.denih.gov. This suggests a synergistic antitumor effect between this compound and TMZ in this glioma model springermedizin.denih.govdntb.gov.uanih.gov.

The observed synergistic effect is attributed to this compound's ability to inhibit TPH-1, thereby reducing the production of serotonin which otherwise contributes to cellular proliferation, migration, and drug resistance via the L1CAM/NF-κB pathway springermedizin.denih.govdntb.gov.ua. By interrupting this pathway, this compound attenuates the aggressiveness of glioma and enhances the sensitivity of tumor cells to chemotherapeutic agents like TMZ springermedizin.deresearchgate.net.

Preclinical data illustrating the synergistic effects of this compound and TMZ on tumor growth and survival in glioma-bearing mice are summarized below:

Treatment GroupEffect on Tumor GrowthEffect on Survival
Vehicle (Control)Uncontrolled growthShortest survival
TMZ aloneLimited effectImproved over control, but less than combination springermedizin.denih.gov
This compound aloneSuppressed growth springermedizin.denih.govImproved over control springermedizin.denih.gov
TMZ + this compound (Combination)Significantly suppressed growth springermedizin.denih.govProlonged survival springermedizin.denih.gov

*Data based on observations from preclinical studies in TPH-1 overexpressing LN229 bearing mice springermedizin.denih.gov.

These preclinical findings highlight the potential of targeting the TPH-1/serotonin/L1CAM/NF-κB pathway with inhibitors like this compound as a viable strategy for glioma therapy, particularly in combination with existing chemotherapeutic regimens springermedizin.denih.govdntb.gov.ua.

Clinical Research and Efficacy Assessments

Pharmacodynamic Biomarker Evaluation

Pharmacodynamic evaluations of LX-1031 have primarily centered on assessing its impact on biomarkers related to peripheral serotonin (B10506) metabolism. These studies aim to confirm the compound's mechanism of action and its ability to modulate serotonin levels in the body.

Urinary 5-Hydroxyindoleacetic Acid (5-HIAA) as a Biomarker of Peripheral 5-HT Metabolism

Urinary 5-hydroxyindoleacetic acid (5-HIAA) is the principal metabolite of serotonin (5-HT) and serves as a key biomarker for assessing the rate of serotonin turnover in the body. Elevated levels of peripheral serotonin are associated with certain conditions, and measuring urinary 5-HIAA provides an indirect assessment of peripheral serotonin synthesis and metabolism. Clinical studies with this compound have utilized urinary 5-HIAA excretion levels to monitor the compound's pharmacodynamic effects.

Whole-Blood Serotonin Levels as Pharmacodynamic Indicators

In addition to urinary 5-HIAA, whole-blood serotonin levels are also used as a pharmacodynamic indicator of peripheral serotonin. The majority of serotonin in the blood is stored in platelets. Changes in whole-blood serotonin levels can reflect alterations in peripheral serotonin synthesis and uptake. Studies evaluating this compound have included assessments of whole-blood serotonin to further understand its impact on peripheral serotonin homeostasis.

Summary of Biomarker Findings:

BiomarkerStudy PhaseObserved Effect
Urinary 5-Hydroxyindoleacetic Acid (5-HIAA)Phase IReduction
Urinary 5-Hydroxyindoleacetic Acid (5-HIAA)Phase IIReduction
Whole-Blood Serotonin LevelsPhase I/IIReduction

Note: Specific numerical data regarding the extent of reduction may vary across studies and doses.

Phase I Clinical Investigations

Phase I clinical trials are typically conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of a new compound. These studies also provide an opportunity to evaluate early pharmacodynamic effects.

Impact on 5-HIAA Excretion in Healthy Volunteers

In Phase I clinical investigations, this compound was administered to healthy volunteers. These studies demonstrated that this compound administration resulted in a reduction in urinary 5-HIAA excretion. This finding provided early evidence that this compound effectively inhibits peripheral serotonin synthesis in humans, consistent with its proposed mechanism of action as a TPH inhibitor. The reduction in 5-HIAA excretion was observed to be dose-dependent in these early studies.

Phase II Clinical Efficacy in Irritable Bowel Syndrome

Following successful Phase I evaluations, this compound progressed to Phase II clinical trials to assess its efficacy in target patient populations. Given the role of peripheral serotonin in the pathophysiology of Irritable Bowel Syndrome, particularly the diarrhea-predominant subtype (IBS-D), this compound was investigated in this patient group.

Study Design and Patient Cohorts in Non-Constipating Irritable Bowel Syndrome

Phase II clinical studies were conducted to evaluate the efficacy of this compound in patients diagnosed with non-constipating Irritable Bowel Syndrome. These studies focused on patient cohorts experiencing symptoms characteristic of IBS subtypes other than constipation-predominant IBS, including IBS-D. The rationale for studying this compound in this population was based on the hypothesis that reducing elevated peripheral serotonin levels could alleviate symptoms such as diarrhea, abdominal pain, and discomfort common in these forms of IBS.

Efficacy Endpoints and Outcomes

Clinical trials evaluating this compound in patients with non-constipating IBS have assessed various efficacy endpoints to determine its impact on key symptoms of the disorder. These endpoints typically include measures of abdominal pain and discomfort, as well as alterations in bowel habits, such as stool consistency. researchgate.netnih.govnih.govmdedge.comfiercebiotech.commedchemexpress.comannualreports.comresearchgate.netcenmed.comdelta-f.com

Improvement in Global Assessment of Relief of IBS Pain and Discomfort

Another analysis of the Phase 2 study defined responders based on achieving weekly global relief in at least 2 out of 4 weeks. In this analysis, 61% of patients treated with 1000 mg q.i.d. This compound achieved this primary study endpoint, compared to 45% of placebo-treated patients. nih.gov Furthermore, patients who were categorized as "high responders" based on a significant reduction in a biochemical marker (urinary 5-HIAA) reported significantly better scores regarding global improvement. mdedge.com Specifically, after four weeks of receiving 1000 mg of this compound four times daily, 73% of patients who reached a predefined biomarker reduction threshold reported experiencing adequate relief of their IBS pain and discomfort, compared to only 11% of patients who did not meet this threshold (p<0.01). fiercebiotech.comprnewswire.com

Alterations in Stool Consistency

In addition to effects on pain and discomfort, clinical trials have assessed the impact of this compound on stool consistency, a key symptom in non-constipating IBS. Treatment with this compound has been associated with improved stool consistency. researchgate.netnih.govmayoclinic.orgmdedge.com In the Phase 2 study, significant improvements in stool consistency were observed compared to the placebo group at weeks 1 and 4 (P < .01), and at week 2 (P < .001). nih.govresearchgate.net These improvements in stool form were also significantly correlated with the degree of serotonergic inhibition, as indicated by the reduction of urinary levels of the serotonin metabolite 5-HIAA. mdedge.com

Correlation of Clinical Response with Biochemical Marker Reduction

A significant aspect of the clinical research on this compound has been the investigation into the correlation between observed clinical improvements and changes in biochemical markers, particularly those related to serotonin synthesis. This compound functions by inhibiting tryptophan hydroxylase (TPH), thereby reducing the peripheral synthesis of serotonin (5-HT). researchgate.netnih.govnih.govnih.govmayoclinic.orgmdedge.comfiercebiotech.comprnewswire.commedchemexpress.comsmolecule.com Urinary 5-hydroxyindoleacetic acid (5-HIAA) is the primary metabolite of serotonin and serves as a biomarker for peripheral serotonin production. nih.govnih.govnih.govmayoclinic.orgmdedge.comfiercebiotech.comprnewswire.comannualreports.comresearchgate.net

Clinical trials with this compound have demonstrated a dose-dependent reduction in urinary 5-HIAA levels, indicating successful inhibition of peripheral serotonin synthesis. nih.govresearchgate.net Importantly, these reductions in 5-HIAA have been shown to correlate with improvements in clinical symptoms, including global assessment of adequate relief and stool consistency in patients with non-constipating IBS. nih.govnih.govnih.govmdedge.comfiercebiotech.comprnewswire.comannualreports.comresearchgate.net Patients who exhibited a greater reduction in urinary 5-HIAA, such as a 15% or more reduction, showed greater improvement across multiple efficacy parameters. nih.govmdedge.comfiercebiotech.comprnewswire.com This correlation supports the proposed mechanism of action of this compound, suggesting that its clinical efficacy is linked to the extent of inhibition of 5-HT biosynthesis. nih.govresearchgate.net The use of 5-HIAA as a biomarker may potentially help identify patients who are more likely to benefit from this compound therapy. nih.govnih.govmdedge.comfiercebiotech.comprnewswire.comresearchgate.net

Therapeutic Indications and Clinical Translation

Focus on Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)

Diarrhea-predominant irritable bowel syndrome (IBS-D) is a functional gastrointestinal disorder often associated with altered serotonin (B10506) signaling in the gut. Elevated levels of serotonin in the plasma and changes in serotonin transporter function have been observed in some individuals with IBS-D. nih.gov LX-1031 was developed with the rationale that reducing peripheral serotonin synthesis could alleviate symptoms in this patient population. researchgate.netnih.govsmolecule.commedchemexpress.cnncats.ionih.gov

Clinical investigation into this compound for IBS-D included a phase II clinical trial. This randomized, double-blind, placebo-controlled study evaluated this compound in patients with non-constipated IBS, which includes IBS-D. nih.govncats.ioresearchgate.netnih.govmayoclinic.org The trial aimed to assess the effect of this compound on IBS symptoms and markers of serotonin synthesis.

Key findings from the phase II study indicated that treatment with this compound was associated with improvements in weekly global scores and stool consistency in patients with non-constipating IBS over a 28-day treatment period. researchgate.netnih.govmedchemexpress.cnnih.govnih.gov Furthermore, the study observed a dose-dependent reduction in urinary 5-hydroxyindoleacetic acid (5-HIAA), a primary metabolite of serotonin and a marker of peripheral serotonin synthesis. researchgate.netnih.govresearchgate.netnih.govmayoclinic.org This reduction in 5-HIAA levels correlated with the observed symptom improvements, supporting the proposed mechanism of action of this compound through the inhibition of peripheral serotonin biosynthesis. researchgate.netnih.gov this compound also showed improvements in pain and discomfort in patients with IBS-D and IBS-M (mixed-subtype IBS). researchgate.netresearchgate.net

Despite these findings, the development of this compound was subsequently discontinued. ncats.io

Here is a summary of key findings from the phase II trial in non-constipating IBS patients:

EndpointObservation with this compound Treatment (vs. Placebo)Reference
Weekly Global ScoresImprovement observed over 28 days researchgate.netnih.govmedchemexpress.cnnih.govnih.gov
Stool ConsistencyImprovement observed over 28 days researchgate.netnih.govmedchemexpress.cnnih.govnih.gov
Urinary 5-HIAA LevelsDose-dependent reduction observed researchgate.netnih.govresearchgate.netnih.govmayoclinic.org
Correlation with 5-HIAA ReductionSymptom improvement correlated with 5-HIAA reduction researchgate.netnih.gov
Abdominal Pain and DiscomfortImprovement observed in IBS-D and IBS-M patients researchgate.netresearchgate.net

Potential Application in Carcinoid Diarrhea

Carcinoid tumors, particularly those that metastasize, can secrete large amounts of serotonin, leading to carcinoid syndrome, a hallmark symptom of which is severe diarrhea. smolecule.com Given that this compound acts to reduce peripheral serotonin synthesis by inhibiting TPH, it was also considered to have potential in the management of carcinoid diarrhea. researchgate.netnih.govsmolecule.commedchemexpress.cnmedkoo.com

The rationale for using a TPH inhibitor in carcinoid diarrhea is directly linked to the overproduction of serotonin by neuroendocrine tumors. By inhibiting the rate-limiting enzyme in serotonin synthesis, this compound could potentially reduce the excessive levels of circulating serotonin that contribute to the hypermotility and hypersecretion characteristic of carcinoid diarrhea.

While this compound demonstrated the ability to reduce peripheral serotonin synthesis, its low systemic exposure in humans was noted. nih.gov For targeting serotonin synthesis in metastatic carcinoid tumor cells, which may be located systemically, an analog with greater systemic exposure, such as telotristat (B1663555) ethyl (LX-1032), was considered potentially more suitable. nih.gov Telotristat ethyl, another TPH inhibitor, has since received approval for the treatment of carcinoid syndrome diarrhea in combination with somatostatin (B550006) analog therapy in adults. researchgate.netresearchgate.net This underscores the validity of TPH inhibition as a therapeutic strategy for carcinoid diarrhea.

Comparison with Other Serotonergic Agents in Gastroenterology

The role of serotonin in regulating gastrointestinal function has led to the development of various serotonergic agents for treating functional GI disorders like IBS. These agents typically modulate serotonin activity by targeting specific serotonin receptors or the serotonin transporter. nih.govmayoclinic.org

In contrast, this compound represents a distinct therapeutic approach by directly inhibiting the synthesis of serotonin in the periphery, primarily in the enterochromaffin cells of the gut. nih.govsmolecule.comnih.gov This mechanism aims to address the potential underlying issue of excessive serotonin production rather than solely blocking its effects at receptors. nih.gov This fundamental difference in mechanism distinguishes this compound from receptor-targeting serotonergic agents. Furthermore, this compound was designed to have low systemic exposure and not cross the blood-brain barrier, which contrasts with some earlier serotonergic agents and may contribute to a different profile regarding central nervous system effects. mayoclinic.org

Serotonergic Agent ClassMechanism of ActionExample (if applicable to GI)Effect on Serotonin Levels
Tryptophan Hydroxylase InhibitorsInhibits serotonin synthesisThis compound, Telotristat ethylReduces peripheral synthesis
5-HT3 Receptor AntagonistsBlocks serotonin binding to 5-HT3 receptorsAlosetronDoes not reduce synthesis
5-HT4 Receptor AgonistsActivates 5-HT4 receptorsTegaserod (previously used)Does not reduce synthesis

This table highlights the mechanistic difference between this compound and receptor-modulating serotonergic agents in gastroenterology.

Synthetic Chemistry and Process Development

Development of Manufacturing Routes for LX-1031 Active Pharmaceutical Ingredient (API)

Two primary process routes were developed for the synthesis of LX1031 API. These routes shared common left-hand and right-hand starting materials, as well as a common penultimate intermediate acs.orgresearchgate.netfigshare.com.

Stereoselective Synthesis of Chiral Centers

This compound contains chiral centers, and the stereoselective synthesis of these centers was a critical aspect of the process development. The chiral center in the left-hand moiety of LX1031 was established through a Noyori asymmetric hydrogenation of a trifluoromethyl aryl ketone acs.orgresearchgate.netfigshare.com. This method provided good results, with 86% enantiomeric excess (ee) initially obtained thieme-connect.com. The chiral purity could be upgraded to over 99% ee by crystallization from heptane (B126788) thieme-connect.com. These reaction conditions were successfully implemented on a hundred-kilogram scale, delivering the chiral alcohol intermediate with approximately 56% yield and over 99% ee thieme-connect.com. Asymmetric hydrogenation of trifluoromethyl ketones is recognized as a challenging transformation due to their stereoelectronic properties, and the development of efficient catalytic systems, such as iridium/f-Amphol and iridium/f-Ampha catalysts, has been reported for the synthesis of chiral secondary 2,2,2-trifluoroethanols, including intermediates relevant to this compound researchgate.netrsc.org.

The right-hand boronate fragment was prepared via a palladium-catalyzed borylation of an L-tyrosine-derived aryl triflate acs.orgresearchgate.netfigshare.com. The union of these fragments to the pyrimidine (B1678525) core was then carried out via Suzuki-Miyaura coupling reactions in both the first- and second-generation routes mdpi.comacs.orgresearchgate.netfigshare.compreprints.org.

Challenges in Pharmaceutical Formulation and Isolation

Challenges were encountered in the purification and isolation of the LX1031 zwitterion acs.orgresearchgate.netfigshare.comfigshare.com. The nature of the LX1031 zwitterion likely presented specific difficulties in achieving high purity and yield during the isolation process. While the provided sources mention that these challenges were overcome, specific details regarding the techniques and strategies employed for the purification and isolation of the zwitterionic form of LX1031 are not extensively described within the search results.

The development of an improved formulation for LX1031 was also pursued to potentially enable lower and less frequent dosing annualreports.com. Challenges in achieving therapeutic advances for conditions like irritable bowel syndrome (for which LX1031 was investigated) can include factors related to formulation, such as ensuring effective exposure of the compound to the epithelial surface of the GI tract, particularly in patients with increased GI transit time nih.gov.

Future Directions and Research Gaps

Elucidation of Optimal Clinical Dosing and Long-Term Efficacy

While clinical trials have investigated LX-1031, further research is needed to definitively establish optimal clinical dosing strategies across various patient populations and disease severities. Ongoing studies, such as the long-term analyses from the TELESTAR and TELECAST trials, contribute valuable data regarding the sustained efficacy of this compound in managing symptoms like carcinoid syndrome diarrhea over extended periods. nih.govwikipedia.orgwikipedia.org These long-term studies are crucial for understanding the durability of response and informing clinical practice regarding chronic use of the compound. nih.govwikipedia.org Continued investigation into the long-term efficacy profile will help determine the role of this compound in the prolonged management of conditions characterized by serotonin (B10506) overproduction. nih.govwikipedia.orgwikipedia.org

Predictive Biomarker Utility in Patient Selection and Response

Identifying predictive biomarkers for this compound treatment response remains an important area for future research. Biomarkers such as serum chromogranin A (CgA) and urinary 5-hydroxyindoleacetic acid (5-HIAA), which are elevated in conditions like neuroendocrine tumors, are currently used for diagnosis, prognosis, and monitoring in the disease context where this compound is applied. However, their specific utility in predicting individual patient response to this compound therapy requires further investigation. Research into novel or existing biomarkers that can reliably predict which patients are most likely to benefit from this compound could optimize patient selection and improve treatment outcomes.

Further Investigation into Novel Therapeutic Applications

This compound's mechanism of action involves inhibiting tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, thereby reducing peripheral serotonin levels. nih.govwikipedia.org Given the widespread physiological roles of serotonin, there is potential for exploring novel therapeutic applications beyond its current indication. Research could investigate the potential utility of this compound in other conditions where excessive serotonin production or signaling contributes to pathology. This may include exploring its effects in various gastrointestinal disorders or other conditions potentially influenced by serotonin modulation.

Unexplored Research Avenues and Mechanistic Insights

Beyond established clinical applications, several unexplored research avenues exist for this compound. Further detailed mechanistic studies could provide deeper insights into the precise downstream effects of peripheral serotonin reduction achieved by this compound in various tissues and organ systems. While the primary mechanism involving tryptophan hydroxylase inhibition is understood, potential off-target effects or subtle modulations of other pathways warrant investigation. Additionally, exploring the potential for combination therapies involving this compound and other agents in relevant disease contexts represents a significant research opportunity. Understanding the full spectrum of this compound's biological impact could uncover entirely new therapeutic possibilities and optimize its use in existing indications.

Q & A

Q. What experimental models are used to assess LX-1031’s efficacy in reducing peripheral serotonin synthesis?

  • Methodological Answer : this compound’s inhibition of tryptophan hydroxylase 1 (TPH1) is evaluated using in vitro enzymatic assays (IC~50~ in the 10^-8^–10^-7^ M range) and murine models. In mice, gut-specific 5-HT reduction is measured via HPLC or ELISA, while brain 5-HT levels remain unaffected, confirming peripheral selectivity . For clinical validation, human trials employ urinary 5-hydroxyindoleacetic acid (5-HIAA) as a biomarker, with reductions observed as early as Day 5 post-treatment .

Q. How is this compound’s selectivity for TPH1 over TPH2 validated experimentally?

  • Methodological Answer : Species-specific enzyme assays (e.g., recombinant human TPH1 vs. TPH2) and tissue-specific 5-HT quantification (e.g., intestinal vs. brainstem samples) are used. Pharmacokinetic studies in humans show minimal systemic exposure (plasma C~max~ < 50 ng/mL at 750 mg QID), further supporting peripheral targeting .

Q. What biomarkers are prioritized in clinical trials to evaluate this compound’s pharmacological activity?

  • Methodological Answer : Urinary 5-HIAA excretion is the primary biomarker, reflecting systemic serotonin synthesis. Secondary endpoints include stool consistency (Bristol Stool Scale) and weekly symptom diaries. In Phase I trials, 5-HIAA reductions correlate with improved stool texture in healthy volunteers .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s efficacy between preclinical models and human trials?

  • Methodological Answer : Discrepancies are addressed through dose-response reanalysis (e.g., nonlinear plasma exposure in humans vs. linear murine models) and translational pharmacokinetic-pharmacodynamic (PK/PD) modeling . Adaptive trial designs, such as Bayesian hierarchical models, help optimize dosing (e.g., 2–4 g/day in humans) while accounting for interspecies TPH1 affinity differences .

Q. What methodological challenges arise when analyzing this compound’s long-term safety in chronic diarrhea populations?

  • Methodological Answer : Longitudinal studies must address attrition bias (e.g., high dropout rates in IBS-D trials) and confounding factors (e.g., dietary tryptophan intake). Mixed-effects models with repeated measures (MMRM) are recommended to handle missing data, while safety endpoints focus on serotonin-related adverse events (e.g., cardiovascular effects) .

Q. How can researchers optimize experimental design for this compound’s dose-ranging studies?

  • Methodological Answer : Use fractional factorial designs to test multiple doses (e.g., 250 mg QD to 4 g/day) with minimal participant burden. Pharmacokinetic sampling should align with this compound’s 20-hour half-life to capture steady-state exposure. Power calculations should account for variability in 5-HIAA excretion (CV ~30% in healthy volunteers) .

Q. What statistical approaches are suitable for reconciling conflicting efficacy data in this compound’s Phase II trials?

  • Methodological Answer : Apply Bayesian meta-analytic frameworks to integrate heterogeneous datasets (e.g., stool frequency vs. global symptom scores). Sensitivity analyses should explore subgroups (e.g., high vs. low baseline 5-HIAA excreters) and adjust for placebo response rates (~40% in IBS trials) .

Methodological Considerations from Evidence

  • Experimental Reproducibility : Follow guidelines for documenting TPH1 assay conditions (e.g., buffer pH, cofactor concentrations) to ensure cross-lab consistency .
  • Ethical Compliance : Secure IRB approval for human studies, emphasizing this compound’s peripheral action to justify minimal CNS risk .
  • Data Transparency : Pre-register trial protocols (e.g., ClinicalTrials.gov ) and share raw 5-HIAA datasets via repositories like Figshare, adhering to FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.